molecular formula C19H21N5O2 B271927 N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}prop-2-en-1-amine

N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}prop-2-en-1-amine

货号 B271927
分子量: 351.4 g/mol
InChI 键: UTTQPLIMFLJDHT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}prop-2-en-1-amine, also known as ETP-46464, is a small molecule inhibitor that has been shown to have potential therapeutic applications in the treatment of cancer. This compound has been studied extensively in scientific research, and its mechanism of action and physiological effects have been well characterized.

作用机制

The mechanism of action of N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}prop-2-en-1-amine involves inhibition of the protein kinase CK2. This enzyme is involved in a variety of cellular processes, including cell proliferation, apoptosis, and DNA repair. Inhibition of CK2 by N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}prop-2-en-1-amine has been shown to lead to decreased cell proliferation and increased apoptosis in cancer cells, suggesting that this compound has potential therapeutic applications in the treatment of cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}prop-2-en-1-amine have been well characterized in scientific research. Studies have shown that this compound is a potent inhibitor of the protein kinase CK2, and that it leads to decreased cell proliferation and increased apoptosis in cancer cells. In addition, N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}prop-2-en-1-amine has been shown to have minimal toxicity in normal cells, suggesting that it may have a favorable safety profile for use in cancer therapy.

实验室实验的优点和局限性

N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}prop-2-en-1-amine has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized in the lab, and it has been shown to have potent inhibitory activity against the protein kinase CK2. In addition, its minimal toxicity in normal cells makes it a promising candidate for further study in cancer therapy.
However, there are also limitations to the use of N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}prop-2-en-1-amine in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that could complicate interpretation of experimental results. In addition, its efficacy in vivo has not been fully characterized, and further studies will be needed to determine its potential as a cancer therapy.

未来方向

There are several future directions for research on N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}prop-2-en-1-amine. One potential area of study is the optimization of its chemical structure to improve its potency and selectivity for CK2 inhibition. Another area of study is the development of new drug delivery systems that can improve its bioavailability and efficacy in vivo. Finally, further studies will be needed to determine its potential as a cancer therapy, including studies in animal models and clinical trials in humans.

合成方法

The synthesis of N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}prop-2-en-1-amine involves a multi-step process that begins with the reaction of 4-hydroxybenzaldehyde with 3-ethoxyprop-1-ene to form a Schiff base intermediate. This intermediate is then reacted with sodium azide to form the tetrazole ring, and the resulting compound is then reduced to form the final product.

科学研究应用

N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}prop-2-en-1-amine has been studied extensively in scientific research, particularly in the field of cancer biology. Studies have shown that this compound is a potent inhibitor of the protein kinase CK2, which is involved in a variety of cellular processes, including cell proliferation, apoptosis, and DNA repair. Inhibition of CK2 has been shown to have potential therapeutic applications in the treatment of cancer, and N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}prop-2-en-1-amine has been shown to be a promising candidate for further study.

属性

产品名称

N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}prop-2-en-1-amine

分子式

C19H21N5O2

分子量

351.4 g/mol

IUPAC 名称

N-[[3-ethoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]prop-2-en-1-amine

InChI

InChI=1S/C19H21N5O2/c1-3-12-20-14-15-10-11-17(18(13-15)25-4-2)26-19-21-22-23-24(19)16-8-6-5-7-9-16/h3,5-11,13,20H,1,4,12,14H2,2H3

InChI 键

UTTQPLIMFLJDHT-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)CNCC=C)OC2=NN=NN2C3=CC=CC=C3

规范 SMILES

CCOC1=C(C=CC(=C1)CNCC=C)OC2=NN=NN2C3=CC=CC=C3

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。